molecular formula C7H11N2O2 B136435 4,4-Diethyl-1,2$l^{2} CAS No. 140902-37-0

4,4-Diethyl-1,2$l^{2}

Cat. No. B136435
CAS RN: 140902-37-0
M. Wt: 155.17 g/mol
InChI Key: TYQMCSOSVBBQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Diethyl-1,2$l^{2}$ is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a reagent in organic synthesis and also has various scientific research applications.

Scientific Research Applications

4,4-Diethyl-1,2$l^{2}$ has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce a phosphonate group into a molecule. This compound can also be used as a precursor for the synthesis of other organophosphorus compounds. Additionally, 4,4-Diethyl-1,2$l^{2}$ has been used in the development of new drugs and as a tool in biochemical research.

Mechanism of Action

The mechanism of action of 4,4-Diethyl-1,2$l^{2}$ is related to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The compound binds to the active site of the enzyme and forms a stable covalent bond, which prevents the enzyme from functioning properly. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of 4,4-Diethyl-1,2$l^{2}$ are related to its ability to inhibit acetylcholinesterase. This compound is highly toxic and can cause various symptoms such as muscle weakness, respiratory distress, convulsions, and even death. In addition, exposure to 4,4-Diethyl-1,2$l^{2}$ can lead to long-term health effects such as neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4-Diethyl-1,2$l^{2}$ in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Additionally, its use in lab experiments is limited due to safety concerns.

Future Directions

There are several future directions for research on 4,4-Diethyl-1,2$l^{2}$. One area of interest is the development of new drugs that target acetylcholinesterase. Additionally, researchers are exploring the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the environmental impact of 4,4-Diethyl-1,2$l^{2}$ and its potential to cause harm to wildlife and ecosystems.
Conclusion:
In conclusion, 4,4-Diethyl-1,2$l^{2}$ is a chemical compound with various scientific research applications. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Future research on this compound should focus on the development of new drugs, the treatment of neurodegenerative diseases, and the environmental impact of its use.

Synthesis Methods

The synthesis of 4,4-Diethyl-1,2$l^{2}$ can be achieved by reacting diethyl malonate with phosphorus oxychloride in the presence of a base such as pyridine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

CAS RN

140902-37-0

Product Name

4,4-Diethyl-1,2$l^{2}

Molecular Formula

C7H11N2O2

Molecular Weight

155.17 g/mol

InChI

InChI=1S/C7H11N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10)

InChI Key

TYQMCSOSVBBQIG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N[N]C1=O)CC

Canonical SMILES

CCC1(C(=O)N[N]C1=O)CC

synonyms

1-Pyrazolidinyl, 4,4-diethyl-3,5-dioxo- (9CI)

Origin of Product

United States

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